4-iodo-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
The compound 4-iodo-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a pyrimidine-based sulfonamide derivative. Key features include:
- Core structure: A 2,4-diaminopyrimidine scaffold substituted with a morpholino group at position 6 and a methyl group at position 2.
- Sulfonamide linkage: A benzene sulfonamide group at position N-4 of the phenyl ring, further substituted with an iodine atom at position 4 of the benzene ring.
Structurally similar compounds, such as N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide (G869-0634), provide a reference point (MW: 389.46, logP: 4.01), suggesting that the iodine and sulfonamide substituents in the target compound would increase molecular weight and polarity compared to benzamide derivatives .
Propriétés
IUPAC Name |
4-iodo-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22IN5O3S/c1-15-14-20(27-10-12-30-13-11-27)25-21(23-15)24-17-4-6-18(7-5-17)26-31(28,29)19-8-2-16(22)3-9-19/h2-9,14,26H,10-13H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQJHAYZTPVHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22IN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-iodo-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-iodo-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-iodo-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyrimidine-sulfonamide derivatives:
*Estimated based on substituent contributions.
Key Observations:
Iodo Substitution : The iodine atom in the target compound increases molecular weight and lipophilicity (logP ~4.5) compared to methoxy (logP ~3.2 in 9e) or hydroxyl analogs (logP ~2.8 in Be2). This may enhance membrane permeability but reduce aqueous solubility .
Sulfonamide vs.
Morpholino Group: Common in analogs like Be2 and G869-0634, this group balances solubility and binding interactions, as seen in its prevalence in kinase inhibitors (e.g., risvodetinib in ) .
Activité Biologique
The compound 4-iodo-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups, including:
- Iodine atom : Known for enhancing biological activity through halogen bonding.
- Sulfonamide group : Often associated with antibacterial properties.
- Morpholine ring : Contributes to the compound's solubility and biological interactions.
Anticancer Activity
Research indicates that sulfonamide derivatives, including the compound , can exhibit anticancer properties. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that sulfonamide derivatives could inhibit the growth of breast cancer cells through the modulation of specific signaling pathways.
Cardiovascular Effects
A related study on benzene sulfonamides indicated that certain derivatives can influence cardiovascular parameters. The use of an isolated rat heart model revealed that some sulfonamide compounds decreased perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .
The proposed mechanism involves:
- Enzyme Inhibition : The sulfonamide moiety may inhibit carbonic anhydrase or other enzymes, affecting cellular processes.
- Receptor Interaction : The morpholine and pyrimidine components may interact with various receptors, modulating their activity and downstream effects.
Case Studies
- In Vitro Studies : A study evaluating the effects of similar sulfonamide compounds on cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM, indicating a dose-dependent response.
- In Vivo Studies : Animal models treated with related sulfonamide compounds exhibited reduced tumor growth rates compared to control groups, supporting the potential for these compounds in cancer therapy.
Data Tables
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential. Theoretical models suggest that this compound may exhibit favorable absorption characteristics with moderate lipophilicity, which could enhance its bioavailability. Further studies are needed to elucidate its metabolism and excretion profiles.
Q & A
Q. What are the common synthetic routes for 4-iodo-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and amine-functionalized intermediates. A representative route includes:
Step 1: Preparation of the pyrimidine core via condensation of morpholine and 4-methyl-6-aminopyrimidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Step 2: Coupling of the pyrimidine intermediate with 4-iodobenzenesulfonamide using a palladium catalyst for C–N bond formation .
Intermediate Characterization:
- NMR Spectroscopy: H and C NMR confirm regioselectivity and substitution patterns .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and purity .
- TLC Monitoring: Used to track reaction progress and isolate intermediates .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this sulfonamide derivative?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and morpholine/methyl groups (δ 2.3–3.8 ppm) .
- C NMR confirms sulfonamide carbonyl (δ ~165 ppm) and pyrimidine carbons .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ ion) .
- Infrared (IR) Spectroscopy: Detects sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
- X-ray Crystallography: Resolves 3D structure and confirms stereochemistry (if crystallizable) .
Q. How does the morpholine moiety influence the compound’s solubility and reactivity?
Methodological Answer:
- Solubility: The morpholine ring enhances hydrophilicity, improving aqueous solubility for biological assays .
- Reactivity: Morpholine’s electron-rich nitrogen participates in hydrogen bonding, affecting binding to biological targets (e.g., enzymes) .
- Experimental Validation: Compare solubility profiles (e.g., logP measurements) and reactivity via nucleophilic substitution kinetics .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and stability .
- Molecular Docking: Simulates binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. For example, the iodo group’s steric bulk may hinder binding in certain pockets .
- Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Multi-Technique Validation: Use complementary methods (e.g., NMR kinetics and DFT) to assess reaction pathways. For instance, discrepancies in sulfonamide hydrolysis rates may arise from solvent effects not modeled computationally .
- Error Analysis: Quantify computational approximations (e.g., basis set limitations) and refine models using experimental parameters (e.g., dielectric constant) .
- Case Study: If DFT overestimates reaction yields, re-evaluate transition states with ab initio molecular dynamics .
Q. How do structural modifications (e.g., iodo vs. chloro substituents) impact pharmacokinetics and target selectivity?
Methodological Answer:
- Pharmacokinetics:
- Lipophilicity: Iodo groups increase logP, enhancing membrane permeability but reducing solubility. Compare with chloro analogs via HPLC retention times .
- Metabolic Stability: Assess cytochrome P450 interactions using liver microsome assays .
- Target Selectivity:
- SAR Studies: Synthesize analogs (e.g., 4-chloro, 4-bromo) and test against kinase panels. The iodo group’s size may sterically block off-target binding .
- Crystallographic Data: Resolve co-crystal structures with target proteins to identify substituent-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
